molecular formula C7H4BrF3Mg B3265134 Magnesium;trifluoromethylbenzene;bromide CAS No. 402-26-6

Magnesium;trifluoromethylbenzene;bromide

Cat. No.: B3265134
CAS No.: 402-26-6
M. Wt: 249.31 g/mol
InChI Key: LOZINMRFHYWGEB-UHFFFAOYSA-M
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Description

Magnesium;trifluoromethylbenzene;bromide is a chemical compound that combines magnesium, trifluoromethylbenzene, and bromide ions. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: The compound can be synthesized by reacting magnesium with trifluoromethylbenzene in the presence of bromine. The reaction typically requires an inert atmosphere and controlled temperature to prevent unwanted side reactions.

  • Industrial Production Methods: On an industrial scale, the compound is produced using continuous flow reactors that allow for precise control over reaction conditions, ensuring high purity and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, where the bromide ion is replaced by an oxygen-containing group.

  • Reduction: Reduction reactions can convert the compound to its corresponding magnesium;trifluoromethylbenzene;hydride.

  • Substitution: Substitution reactions involve the replacement of the bromide ion with other halides or functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various halides and nucleophiles can be used, depending on the desired product.

Major Products Formed:

  • Oxidation: Magnesium;trifluoromethylbenzene;oxide.

  • Reduction: Magnesium;trifluoromethylbenzene;hydride.

  • Substitution: Magnesium;trifluoromethylbenzene;chloride, Magnesium;trifluoromethylbenzene;iodide, etc.

Scientific Research Applications

Chemistry: Magnesium;trifluoromethylbenzene;bromide is used as a reagent in organic synthesis, particularly in cross-coupling reactions. Biology: The compound has been studied for its potential biological activity, including antimicrobial properties. Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its ability to act as a Lewis acid, coordinating with various substrates. The molecular targets and pathways involved include interactions with enzymes and receptors, leading to biological and chemical transformations.

Comparison with Similar Compounds

  • Magnesium;trifluoromethylbenzene;chloride

  • Magnesium;trifluoromethylbenzene;iodide

  • Magnesium;trifluoromethylbenzene;fluoride

Uniqueness: Magnesium;trifluoromethylbenzene;bromide is unique due to its specific reactivity and stability compared to its counterparts. Its bromide ion imparts distinct chemical properties that are leveraged in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in various fields.

Properties

IUPAC Name

magnesium;trifluoromethylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3.BrH.Mg/c8-7(9,10)6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZINMRFHYWGEB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CC(=C1)C(F)(F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3Mg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Magnesium;trifluoromethylbenzene;bromide

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